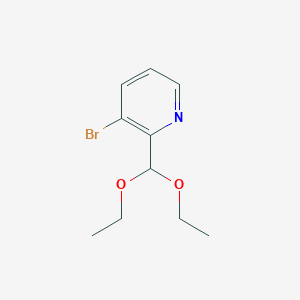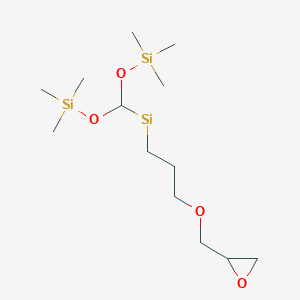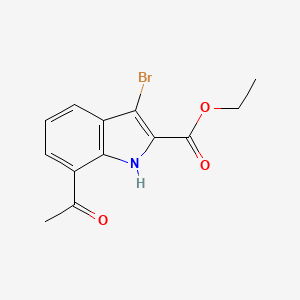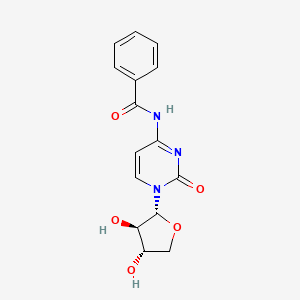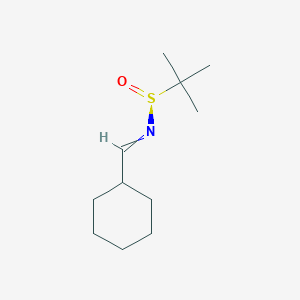
(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of the chiral center in the sulfinamide group makes it a valuable tool in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with a primary amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
R-SOCl+R’-NH2→R-S(O)-N=CHR’+HCl
In this case, R is the 2-methylpropane-2-sulfinyl group, and R’ is the cyclohexylmethylidene group.
Industrial Production Methods
Industrial production of chiral sulfinamides often involves the use of chiral auxiliaries or catalysts to ensure high enantiomeric purity. The specific methods can vary depending on the desired scale and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide.
Reduction: The imine group can be reduced to an amine.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted sulfinamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Biology
In biology, chiral sulfinamides can be used as building blocks for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicine, chiral sulfinamides are used in the synthesis of drugs that require high enantiomeric purity. They can also be used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry
In the industry, chiral sulfinamides are used in the production of fine chemicals and specialty chemicals. They are also used in the synthesis of materials with specific chiral properties.
Mécanisme D'action
The mechanism of action of (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In asymmetric synthesis, the chiral sulfinamide acts as a chiral auxiliary, influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary depending on the specific reaction and the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(tert-butylmethylidene)-2-methylpropane-2-sulfinamide
- (S)-N-(phenylmethylidene)-2-methylpropane-2-sulfinamide
- (S)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the cyclohexylmethylidene group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the outcome of asymmetric synthesis reactions.
Propriétés
Formule moléculaire |
C11H21NOS |
|---|---|
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H21NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3/t14-/m0/s1 |
Clé InChI |
YUDOHUFAXZEOHR-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)[S@](=O)N=CC1CCCCC1 |
SMILES canonique |
CC(C)(C)S(=O)N=CC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


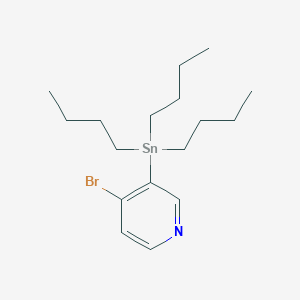
![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)
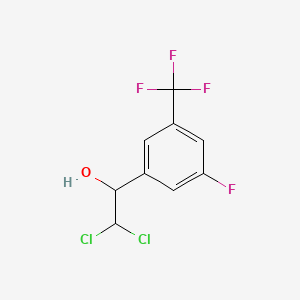
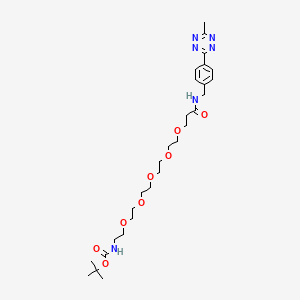
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)
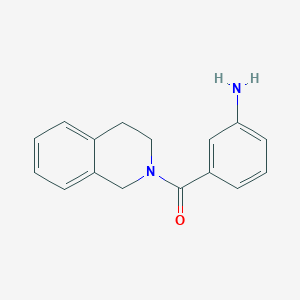
![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)
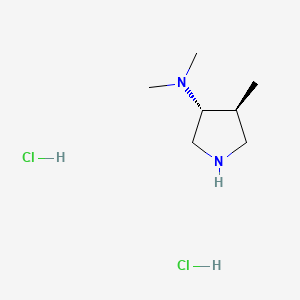
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
